
Ethyl 5-amino-4-cyano-2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-4-cyano-2-fluorobenzoate is an organic compound with the molecular formula C10H8FN2O2 It is a derivative of benzoic acid, featuring an amino group, a cyano group, and a fluorine atom on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-cyano-2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl benzoate, followed by reduction to introduce the amino group. The cyano group can be introduced through a Sandmeyer reaction, where the amino group is converted to a diazonium salt and then replaced with a cyano group using copper(I) cyanide. The fluorine atom is usually introduced via electrophilic aromatic substitution using a fluorinating agent like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-amino-4-cyano-2-fluorobenzoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Ethyl 5-nitro-4-cyano-2-fluorobenzoate.
Reduction: Ethyl 5-amino-4-aminomethyl-2-fluorobenzoate.
Substitution: Ethyl 5-amino-4-cyano-2-methoxybenzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-amino-4-cyano-2-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of Ethyl 5-amino-4-cyano-2-fluorobenzoate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting their function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-amino-2-fluorobenzoate: Similar structure but lacks the cyano group.
Ethyl 2-amino-4-fluorobenzoate: Similar structure but with different substitution pattern.
Ethyl 4-amino-2-fluorobenzoate: Similar structure but with different substitution pattern.
Uniqueness
Ethyl 5-amino-4-cyano-2-fluorobenzoate is unique due to the presence of both the cyano and fluorine groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C10H9FN2O2 |
|---|---|
Molekulargewicht |
208.19 g/mol |
IUPAC-Name |
ethyl 5-amino-4-cyano-2-fluorobenzoate |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-4-9(13)6(5-12)3-8(7)11/h3-4H,2,13H2,1H3 |
InChI-Schlüssel |
SFEPWRKLRGHYRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C(=C1)N)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)
![6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661254.png)
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661274.png)

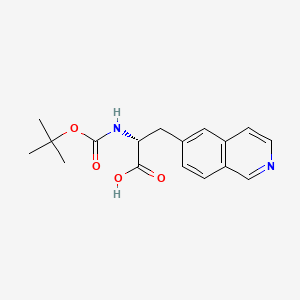
![Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)
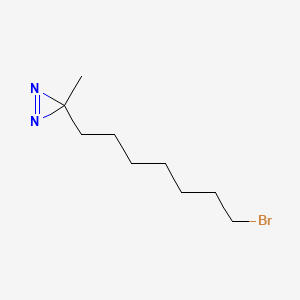
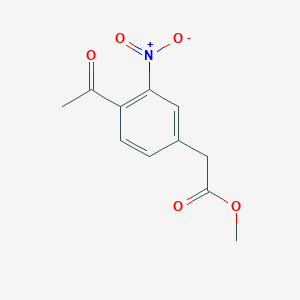
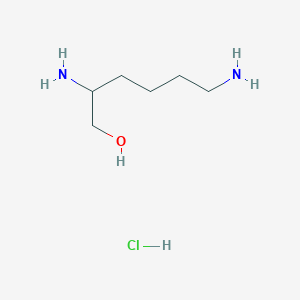

![6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661310.png)
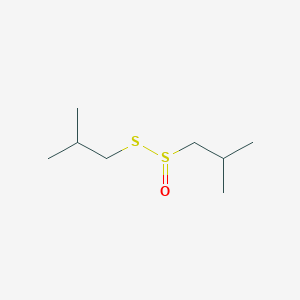
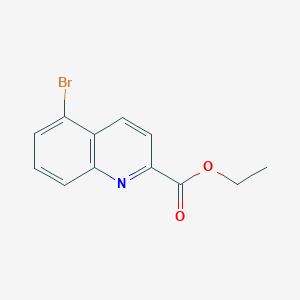
![Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13661341.png)
